molecular formula C10H16N2O4 B8047312 Divinyl 1,2-ethanediylbis(methylcarbamate)

Divinyl 1,2-ethanediylbis(methylcarbamate)

Cat. No.: B8047312
M. Wt: 228.24 g/mol
InChI Key: BPQUXLANOIBERZ-UHFFFAOYSA-N
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Description

Divinyl 1,2-ethanediylbis(methylcarbamate) is a chemical compound with the molecular formula C10H16N2O4. It is characterized by its structure, which includes two vinyl groups attached to a 1,2-ethanediylbis(methylcarbamate) backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Divinyl 1,2-ethanediylbis(methylcarbamate) typically involves the reaction of divinyl ether with methyl carbamate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Divinyl 1,2-ethanediylbis(methylcarbamate) may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Divinyl 1,2-ethanediylbis(methylcarbamate) can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Divinyl 1,2-ethanediylbis(methylcarbamate) has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

  • Biology: The compound may be utilized in biochemical studies to understand enzyme interactions and metabolic pathways.

  • Industry: Use in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism by which Divinyl 1,2-ethanediylbis(methylcarbamate) exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Divinyl 1,2-ethanediylbis(methylcarbamate) can be compared with other similar compounds, such as:

  • Vinyl carbamate

  • Ethyl carbamate

  • Methyl carbamate

These compounds share structural similarities but differ in their functional groups and reactivity

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Properties

IUPAC Name

ethenyl N-[2-[ethenoxycarbonyl(methyl)amino]ethyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-5-15-9(13)11(3)7-8-12(4)10(14)16-6-2/h5-6H,1-2,7-8H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQUXLANOIBERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)C(=O)OC=C)C(=O)OC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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